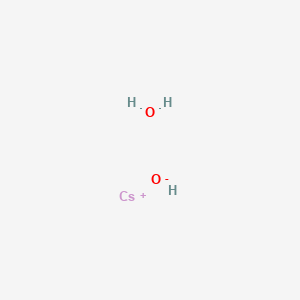

Cesium hydroxide monohydrate

Description

Propriétés

IUPAC Name |

cesium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSOMGPQFXJESQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsH3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956540 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35103-79-8, 12260-45-6 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caesium hydroxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cesium Hydroxide Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core basic properties of cesium hydroxide monohydrate (CsOH·H₂O). The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties of this compound

This compound is a strong alkali metal hydroxide known for its potent basicity and high reactivity. It typically appears as a colorless to yellowish crystalline solid that is highly hygroscopic and deliquescent.[1][2] As the strongest of the alkali metal hydroxides, it is a crucial reagent in various chemical syntheses and industrial applications.[3][4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and development work.

| Property | Value |

| Molecular Formula | CsOH·H₂O |

| Molecular Weight | 167.93 g/mol |

| Appearance | Colorless to yellowish, crystalline, hygroscopic solid[1][2] |

| Melting Point | 272 °C (522 °F) (decomposes) |

| Density | 3.675 g/cm³ |

| Solubility in Water | 300 g/100 mL at 30 °C; Very soluble, with significant heat evolution.[5] |

| pH | Strong alkaline reaction in solution.[1] |

| Vapor Pressure | ~0 mmHg[1] |

| Reactivity | Highly reactive. Reacts with acids, glass, and carbon dioxide from the air.[6] |

| Corrosivity | Corrosive.[1] |

| CAS Number | 35103-79-8 |

Safety and Handling

This compound is a hazardous material that requires careful handling. It is corrosive and can cause severe skin burns and eye damage. Ingestion or inhalation can lead to significant tissue damage.

| Hazard Statement | Precautionary Measures |

| Corrosive | Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. |

| Causes severe burns | Avoid all direct contact with skin, eyes, and mucous membranes. |

| Hygroscopic | Store in a tightly sealed container in a dry, well-ventilated area, away from moisture and air.[6] |

| Reactive | Keep away from incompatible materials such as acids, glass, and metals.[6] |

| Toxicity (Oral, Rat LD50) | 570 mg/kg |

Experimental Protocols

This section details the methodologies for determining the key properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Due to its nature, it is noted that it decomposes at its melting point.

Measurement of Solubility

The high solubility of this compound in water can be determined by preparing a saturated solution at a specific temperature.

Methodology:

-

A known volume of deionized water is placed in a temperature-controlled vessel with a stirrer.

-

This compound is added in small increments to the water while stirring continuously.

-

The addition is stopped when a small amount of undissolved solid remains, indicating a saturated solution.

-

The solution is allowed to equilibrate at the desired temperature for a set period.

-

A known volume of the supernatant is carefully withdrawn, weighed, and then dried to a constant weight to determine the mass of the dissolved solid.

-

The solubility is then calculated and expressed as grams of solute per 100 mL of solvent.

pH Measurement of an Aqueous Solution

The pH of a this compound solution is determined using a calibrated pH meter.

Methodology:

-

A solution of known concentration (e.g., 1% w/v) of this compound in deionized water is prepared.

-

The pH meter is calibrated using standard buffer solutions (e.g., pH 7, 10, and 12).

-

The calibrated pH electrode is rinsed with deionized water and then immersed in the cesium hydroxide solution.

-

The solution is stirred gently to ensure homogeneity.

-

The pH reading is allowed to stabilize before being recorded. Given its nature as a strong base, the pH will be high.[1]

Corrosivity Testing

The corrosive nature of this compound can be evaluated using the laboratory immersion corrosion testing of metals as outlined in ASTM G31.[7]

Methodology:

-

Metal coupons (e.g., of a specific steel or aluminum alloy) are prepared with a defined surface area and finish, then weighed accurately.

-

A solution of this compound of a specified concentration is prepared.

-

The metal coupons are fully immersed in the solution for a predetermined period at a constant temperature.

-

After the exposure period, the coupons are removed, cleaned of any corrosion products according to standard procedures, and re-weighed.

-

The mass loss is used to calculate the corrosion rate.

Key Applications and Workflows

This compound is a versatile compound with significant applications in organic synthesis and polymer chemistry.

Synthesis of Cesium Salts

A primary application of cesium hydroxide is in the synthesis of various cesium salts through neutralization reactions with acids.[4][8] For example, cesium formate, a high-density, environmentally friendly fluid used in the oil and gas industry, is synthesized from cesium hydroxide and formic acid.[9][10]

Experimental Workflow: Synthesis of Cesium Formate

-

Reaction Setup: A reaction vessel is charged with a known concentration of cesium hydroxide solution.

-

Acid Addition: Formic acid is slowly added to the cesium hydroxide solution with continuous stirring. The reaction is exothermic, and cooling may be required to control the temperature.

-

Neutralization: The addition of formic acid continues until the solution reaches a neutral or slightly alkaline pH, which can be monitored with a pH meter.

-

Purification: The resulting cesium formate solution may undergo further purification steps, such as filtration, to remove any impurities.

-

Concentration: The purified solution is then concentrated by evaporating the water to obtain the desired concentration of cesium formate.

A fundamental chemical process underlying the synthesis of cesium salts is the neutralization reaction between an acid and a base.

Catalyst in Polymerization

This compound serves as an effective initiator for the ring-opening polymerization of oxiranes, leading to the formation of polyethers.[11]

Experimental Workflow: Ring-Opening Polymerization

-

Initiator Preparation: this compound is activated, often with a cation complexing agent, in a suitable solvent like tetrahydrofuran (THF) within a reactor under an inert atmosphere.

-

Monomer Addition: The oxirane monomer (e.g., propylene oxide) is introduced into the reactor containing the activated initiator.

-

Polymerization: The reaction mixture is maintained at a specific temperature (e.g., room temperature) to allow the polymerization to proceed.

-

Termination: The polymerization is quenched after a desired time or monomer conversion is achieved.

-

Product Isolation: The resulting polymer is isolated and purified, for instance, by precipitation and washing.

References

- 1. Cesium hydroxide | CsOH | CID 62750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. osha.gov [osha.gov]

- 3. Caesium hydroxide - Wikipedia [en.wikipedia.org]

- 4. nanokar.com [nanokar.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 7. eurolab.net [eurolab.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. cesium formate | Energy Glossary [glossary.slb.com]

- 10. Cesium Formate Fluids [oilandgasonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cesium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cesium hydroxide monohydrate (CsOH·H₂O), detailing its chemical formula, structure, physical and chemical properties, and its applications in organic synthesis, with a focus on its catalytic activity.

Chemical Formula and Structure

The chemical formula for this compound is CsOH·H₂O .

This compound is an ionic compound consisting of a cesium cation (Cs⁺), a hydroxide anion (OH⁻), and one molecule of water of hydration. Research has identified a tetragonal polymorph of this compound, which is described as a clathrate hydrate. In this structure, the cesium atoms are situated in cavities formed by a three-dimensional, hydrogen-bonded framework of oxygen atoms.[1][2] These cavities are in the shape of a bicapped pentagonal prism.[2]

The structure is notable for its intricate network of hydrogen bonds. The oxygen framework is locally identical to layers found in the hexagonal modifications of the compound.[2]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | CsOH·H₂O |

| Molecular Weight | 167.93 g/mol |

| CAS Number | 35103-79-8 |

| Appearance | White to off-white crystalline powder/aggregates |

| Melting Point | 272 °C |

| Density | 3.68 g/mL at 25 °C |

| Solubility in Water | 300 g/100 mL at 30 °C (for anhydrous CsOH) |

| pKa (of CsOH) | 15.76 |

Experimental Protocols

This compound is a potent base and finds application as a catalyst in various organic transformations. Its high reactivity and solubility in certain organic solvents make it a valuable reagent in chemical synthesis.[6]

This compound has been demonstrated to be a highly effective catalyst for the selective mono-N-alkylation of primary amines, yielding secondary amines. This method is noted for suppressing the overalkylation to tertiary amines.

Experimental Workflow:

Detailed Methodology:

-

Materials:

-

This compound (CsOH·H₂O)

-

Primary amine

-

Alkyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Activated powdered 4 Å molecular sieves

-

-

Procedure:

-

To a suspension of activated powdered 4 Å molecular sieves (500 mg) in anhydrous DMF (8.3 mL), add this compound (280 mg, 1.7 mmol, 1 equivalent).

-

Stir the resulting mixture vigorously for 10 minutes.

-

Add the primary amine (1.7 mmol, 1 equivalent) to the mixture and continue stirring for an additional 30 minutes.

-

Introduce the alkyl bromide (2.0 mmol, 1.2 equivalents).

-

The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the secondary amine product.

-

This compound serves as an efficient catalyst for the addition of terminal alkynes to aldehydes and ketones, producing propargyl alcohols in good yields (66-96%).[6] This reaction highlights the exceptional activity of CsOH·H₂O in generating highly nucleophilic organometallic species from alkynes.[6]

While a detailed, step-by-step protocol exclusively using CsOH·H₂O was not found in the provided search results, the general principle involves the deprotonation of the terminal alkyne by the strong base to form a cesium acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

Proposed Signaling Pathway:

CsOH·H₂O can also be used to promote the P-alkylation of secondary phosphines to synthesize tertiary and ditertiary phosphines. This method is described as mild and highly efficient, proceeding in moderate to high yields at room temperature in the presence of molecular sieves and DMF.[6]

Safety and Handling

This compound is a strong base and is corrosive. It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. It is hygroscopic and should be stored in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the atmosphere.[5]

References

- 1. A tetragonal polymorph of caesium hydroxide monohydrate, CsOH x H2O, from X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (CsOH?H2O) (CAS No. 35103-79-8) [stanfordmaterials.com]

- 4. Caesium hydroxide - Wikipedia [en.wikipedia.org]

- 5. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Cesium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Cesium hydroxide monohydrate (CsOH·H₂O) is a strong base with significant applications across various scientific and industrial fields, including as a potent catalyst in organic synthesis, an electrolyte in high-performance batteries, and a raw material for the production of other cesium salts.[1][2] Its high reactivity and solubility make it a valuable reagent, though one that requires careful handling.[1][3] This guide provides a detailed overview of the primary methods for its synthesis and preparation, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis via Reaction of Cesium Metal with Water

One of the most direct methods to produce cesium hydroxide is the reaction of cesium metal with water. This reaction is extremely vigorous and highly exothermic, proceeding explosively to form cesium hydroxide and hydrogen gas.[4][5] Due to its hazardous nature, this method is typically performed with extreme caution and on a small scale.

Reaction: 2 Cs(s) + 2 H₂O(l) → 2 CsOH(aq) + H₂(g)[5][6]

Experimental Protocol

Warning: This reaction is extremely dangerous and can result in an explosion. It should only be performed by experienced chemists in a controlled environment with appropriate safety measures, including a blast shield and remote handling equipment.

-

Inert Atmosphere Setup: Prepare a reaction vessel within a glovebox under an inert argon atmosphere to prevent premature reaction of the highly reactive cesium metal with air.[3]

-

Reactant Preparation: Place a pre-weighed, small amount of cesium metal into a robust reaction vessel (e.g., a heavy-walled glass or stainless steel container) designed to withstand sudden temperature and pressure changes.

-

Controlled Water Addition: Introduce deionized water dropwise and very slowly to the cesium metal. The reaction is immediate and violent.[4] An alternative, safer approach involves reacting cesium metal with small amounts of water vapor in a controlled inert atmosphere.[3]

-

Isolation: Once the reaction is complete, the resulting aqueous solution is cesium hydroxide. To obtain the monohydrate, the solution must be carefully concentrated by evaporating the water under reduced pressure.

-

Crystallization: Cool the concentrated solution to induce crystallization of this compound (CsOH·H₂O). The crystals can then be filtered and dried in a desiccator.

Quantitative Data

| Parameter | Value | Reference |

| Reaction Type | Redox | [5] |

| Theoretical Yield | Nearly 100% | - |

| Purity | High, dependent on reactant purity | - |

| Key Challenge | Extreme reactivity and explosive nature | [4][7] |

| Safety | Requires specialized equipment and handling | [3][7] |

Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 4. WebElements Periodic Table » Caesium » reactions of elements [webelements.com]

- 5. prezi.com [prezi.com]

- 6. Cesium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 7. Caesium - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of Cesium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of cesium hydroxide monohydrate (CsOH·H₂O) in aqueous and organic media. This document is intended to be a critical resource for laboratory professionals, offering detailed data, experimental procedures, and safety protocols to support research and development activities.

Introduction

This compound is a strong alkali metal hydroxide, recognized for its exceptional basicity and high reactivity. Its significant solubility in polar solvents, particularly water, is a key characteristic that underpins its utility in a diverse range of chemical syntheses and industrial applications. This guide will systematically explore the solubility profile of this compound, providing quantitative data for aqueous solutions and a qualitative assessment of its solubility in common organic solvents.

Aqueous Solubility

This compound exhibits exceptionally high solubility in water. The dissolution process is highly exothermic, releasing significant heat. This property necessitates careful handling during the preparation of aqueous solutions.

Quantitative Solubility Data in Water

The following table summarizes the available quantitative data for the solubility of cesium hydroxide and its monohydrate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Compound Form | Reference |

| 15 | 395 | Cesium Hydroxide | |

| 15 | 860 | This compound | |

| 30 | 300 | Cesium Hydroxide |

Solubility in Organic Solvents

While this compound's solubility is most pronounced in water, it also demonstrates solubility in certain organic solvents, particularly polar protic solvents.

Qualitative Solubility in Organic Solvents

| Solvent | Common Name | Type | Solubility | Reference |

| Methanol | Alcohol | Protic | Soluble | |

| Ethanol | Alcohol | Protic | Soluble |

Generally, for alkali metal hydroxides, solubility in alcohols is lower than in water and tends to decrease as the carbon chain length of the alcohol increases. Their solubility in aprotic and nonpolar organic solvents is expected to be very low.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is synthesized from established methods for determining the solubility of inorganic compounds.

Materials and Equipment

-

This compound (high purity)

-

Solvent (e.g., deionized water, ethanol)

-

Temperature-controlled shaker bath or magnetic stirrer with hotplate

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible)

-

Drying oven

-

Desiccator

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known mass of the solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker bath or on a magnetic stirrer with a controlled temperature environment.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately pass the withdrawn sample through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution to determine the mass of the solution.

-

Place the container in a drying oven at an appropriate temperature to evaporate the solvent completely.

-

Once the solvent is evaporated, transfer the container to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the container with the dry residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Data Calculation and Reporting:

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute.

-

Calculate the solubility in grams of solute per 100 grams of solvent.

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Safety and Handling

This compound is a highly corrosive and hygroscopic substance that requires strict safety protocols.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be used.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Due to its hygroscopic nature, keep the container tightly closed when not in use.

-

When preparing solutions, always add this compound slowly to the solvent (e.g., water) with continuous stirring to dissipate the heat generated. Never add water to the solid.

Logical Flow for Safe Handling

The following diagram outlines the logical flow for the safe handling of this compound in a laboratory setting.

Caption: Logical flow for the safe handling of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. It is exceptionally soluble in water, a characteristic that is well-documented. While qualitatively soluble in some polar organic solvents like methanol and ethanol, there is a notable lack of comprehensive quantitative data in the public domain. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various solvents, thereby addressing existing data gaps. Adherence to the outlined safety procedures is paramount when working with this highly corrosive and reactive compound.

An In-depth Technical Guide to the Hygroscopic Nature of Cesium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Cesium hydroxide monohydrate (CsOH·H₂O). Cesium hydroxide is a strong base with significant applications in various fields, and its interaction with atmospheric moisture is a critical parameter for its handling, storage, and application. This document details its physical and chemical characteristics, the phenomenon of deliquescence, and the experimental protocols used to quantify its hygroscopic nature.

Introduction to the Hygroscopic Properties of this compound

This compound is a white, crystalline solid that is well-documented as being extremely hygroscopic.[1] Its high affinity for water means it readily absorbs moisture from the atmosphere. This property is so pronounced that the compound is deliquescent, meaning it will absorb enough water to dissolve and form a liquid solution.[2][3] The hygroscopic nature of this compound is a critical consideration in its use as a catalyst, in the synthesis of other cesium compounds, and in various industrial processes where water content can significantly impact reaction kinetics and product purity.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high solubility in water is a direct consequence of its hygroscopic character.[1]

| Property | Value | Reference(s) |

| Chemical Formula | CsOH·H₂O | [1] |

| Molar Mass | 167.93 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 272.3 °C | [1][4] |

| Density | 3.68 g/mL at 25 °C | [1][4] |

| Solubility in Water | Highly soluble | [1] |

| Hygroscopicity | Extremely hygroscopic, deliquescent | [2][3] |

Table 1: Physical and Chemical Properties of this compound

Quantitative Analysis of Hygroscopicity

The deliquescence relative humidity (DRH) is a key parameter for highly hygroscopic and deliquescent materials. The DRH is the specific relative humidity at which the solid material begins to absorb a significant amount of water from the air and dissolve. For alkali metal hydroxides, this value is generally low, indicating their strong affinity for water.[3][7]

Experimental Protocols for Determining Hygroscopicity

Several established methods are employed to determine the hygroscopic nature of a compound. The choice of method depends on the specific information required, such as the rate of water absorption, the equilibrium moisture content, or the deliquescence point.

Gravimetric Sorption Analysis (GSA)

Gravimetric Sorption Analysis, particularly Dynamic Vapor Sorption (DVS), is a common and precise method for determining a material's hygroscopicity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the sample pan of the DVS instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen gas at a controlled temperature to establish a baseline dry mass.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise or ramped manner. The microbalance continuously records the mass of the sample as it absorbs water.

-

Equilibration: At each RH step, the system holds the humidity constant until the rate of mass change falls below a predefined threshold, indicating that the sample has reached equilibrium with the surrounding atmosphere.

-

Desorption Phase: After reaching the maximum desired RH, the humidity is decreased in a similar stepwise or ramped fashion, and the mass loss is recorded.

-

Data Analysis: The change in mass at each RH step is used to calculate the water content of the sample, which is then plotted against the relative humidity to generate the sorption and desorption isotherms.

References

- 1. nbinno.com [nbinno.com]

- 2. Caesium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]

- 4. 氢氧化铯 一水合物 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of cesium bound fission product compounds (CsI and CsOH) with abundant inorganic compounds of atmosphere: Effect on hygroscopic growth properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkali hydroxide - Wikipedia [en.wikipedia.org]

Cesium Hydroxide Monohydrate: A Technical Guide to the Strongest Alkali

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium hydroxide monohydrate (CsOH·H₂O) stands as the most potent of the alkali metal hydroxides, exhibiting exceptional basicity and reactivity. This technical guide provides an in-depth overview of its chemical and physical properties, comparative basicity, and significant applications in organic synthesis, catalysis, and pharmaceutical development. Detailed experimental protocols for key reactions, comprehensive safety and handling procedures, and a mechanistic exploration of its catalytic activity are presented to equip researchers with the essential knowledge for its effective and safe utilization.

Introduction

Cesium, the heaviest of the stable alkali metals, imparts unique properties to its hydroxide. Cesium hydroxide is recognized as the strongest of the alkali metal hydroxides.[1][2] Its high reactivity and solubility in various solvents make it an invaluable tool in chemical synthesis, particularly where other bases fall short.[3] This guide will delve into the technical specifics of this compound, offering a comprehensive resource for laboratory and industrial applications.

Physicochemical Properties and Data

This compound is a white, crystalline, and extremely hygroscopic solid.[4][5] It readily absorbs moisture and carbon dioxide from the atmosphere, necessitating careful handling and storage.[6] Its high solubility in water results in a significant exothermic reaction.

Table 1: Physical and Chemical Properties of this compound [4][5][7]

| Property | Value |

| Chemical Formula | CsOH·H₂O |

| Molecular Weight | 167.93 g/mol |

| Appearance | White crystalline aggregates |

| Melting Point | 272 °C (decomposes) |

| Density | 3.68 g/mL at 25 °C |

| Solubility in Water | 300 g/100 mL at 30 °C |

Comparative Alkalinity

The basicity of alkali metal hydroxides increases down the group, with cesium hydroxide being the strongest.[8][9][10] This trend is attributed to the decreasing ionization energy and increasing ionic radius of the alkali metal cation, which leads to a weaker M-OH bond and greater dissociation in solution.[9][10]

Table 2: Comparison of Basicity and Solubility of Alkali Metal Hydroxides

| Hydroxide | pKa of Conjugate Acid (approx.) | Solubility in Water ( g/100 mL at 20°C) |

| LiOH | 13.8 | 12.8 |

| NaOH | 14.8 | 109 |

| KOH | 15.5 | 121 |

| RbOH | 15.6 | 180 |

| CsOH | 15.76 [2] | ~200 [11][12][13][14][15] |

Key Applications in Research and Development

The potent basicity of this compound makes it a superior reagent and catalyst in a variety of organic transformations, finding utility in pharmaceutical and materials science research.

Catalysis in Organic Synthesis

Cesium hydroxide is a highly effective catalyst for numerous organic reactions, often exhibiting higher yields and selectivities compared to other bases. This enhanced reactivity is often referred to as the "cesium effect," which is attributed to the large ionic radius and high polarizability of the cesium cation.[3][16]

Key Catalytic Applications Include:

-

N-Alkylation: Cesium hydroxide promotes the selective mono-N-alkylation of primary amines, minimizing the overalkylation that is often problematic with other bases.[17][18] This is particularly valuable in the synthesis of secondary amines, which are important intermediates in drug discovery.

-

Polymerization: It serves as an efficient initiator for the ring-opening polymerization of epoxides, such as propylene oxide, to produce polyols.[5][19] The choice of alkali metal hydroxide can influence the degree of side reactions, with cesium hydroxide often leading to minimized isomerization.[5]

-

C-C Bond Formation: Cesium hydroxide catalyzes various carbon-carbon bond-forming reactions, including aldol-type reactions and the addition of terminal alkynes to carbonyl compounds.[1][20]

Synthesis of Cesium Salts

Cesium hydroxide is a primary precursor for the synthesis of other cesium salts, such as cesium formate and cesium acetate, which have specialized applications.[21][22] For instance, cesium formate brines are used in high-pressure/high-temperature oil drilling.[23]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Procedure for Chemoselective N-Monoalkylation of Primary Amines

This protocol is a general guideline for the N-alkylation of primary amines using cesium hydroxide, a method noted for its high chemoselectivity for mono-alkylation over di-alkylation.[17]

Materials:

-

Primary amine

-

Alkyl bromide

-

This compound (CsOH·H₂O)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dry powdered 4 Å molecular sieves

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.0 mmol), anhydrous DMF (5 mL), and dry powdered 4 Å molecular sieves (500 mg).

-

Add this compound (1.2 mmol).

-

Add the alkyl bromide (1.1 mmol) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.

-

Upon completion, quench the reaction by the addition of water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Laboratory-Scale Synthesis of Cesium Acetate

This procedure outlines the straightforward synthesis of cesium acetate from this compound and acetic acid.[11]

Materials:

-

This compound (CsOH·H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

In a suitable flask, dissolve this compound (10.0 g, 59.5 mmol) in deionized water (20 mL). Note: The dissolution is highly exothermic; cool the flask in an ice bath.

-

Slowly add glacial acetic acid (3.4 mL, 59.5 mmol) dropwise to the stirring cesium hydroxide solution. Monitor the pH of the solution; the final pH should be approximately neutral.

-

Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

-

Remove the water via rotary evaporation to yield a white solid.

-

Dry the solid under high vacuum to obtain cesium acetate.

Mechanistic Insights and Visualization

The "cesium effect" is a term used to describe the often superior performance of cesium bases in organic reactions. While not fully elucidated in all cases, it is generally attributed to the large, soft nature of the Cs⁺ ion, which leads to weaker ion pairing with the active anionic species, effectively creating a more "naked" and thus more reactive anion.[3][24]

Catalytic Cycle for N-Alkylation of Primary Amines

The following diagram illustrates a plausible catalytic cycle for the cesium hydroxide-promoted N-alkylation of a primary amine.

This simplified diagram shows the deprotonation of the primary amine by cesium hydroxide to form a cesium amide intermediate. This intermediate then acts as a nucleophile, attacking the alkyl halide to form the secondary amine product and cesium bromide.

Safety, Handling, and Disposal

This compound is a highly corrosive and hygroscopic material that requires stringent safety protocols.

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling solid this compound in a laboratory setting.

Key Safety Precautions:

-

Always handle cesium hydroxide in a well-ventilated fume hood.[25][26]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

-

Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Due to its hygroscopic nature, store in a tightly sealed container in a dry, cool place, away from incompatible materials such as acids.[6]

Disposal

Cesium hydroxide waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[27][28]

-

Neutralize dilute aqueous solutions of cesium hydroxide with a weak acid (e.g., acetic acid or citric acid) under constant stirring and cooling in an ice bath.[29]

-

Check the pH of the resulting solution to ensure it is neutral.

-

The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.

-

Solid waste and contaminated materials should be collected in a designated hazardous waste container for professional disposal.

Conclusion

This compound is a uniquely powerful base with significant advantages in various fields of chemical research and development. Its strong basicity and the "cesium effect" enable transformations that are often difficult to achieve with other alkalis. By understanding its properties and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this remarkable compound.

References

- 1. Page loading... [guidechem.com]

- 2. Caesium hydroxide - Wikipedia [en.wikipedia.org]

- 3. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 4. Caesium hydroxide--water (1/1/1) | CsH3O2 | CID 23679066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cesium hydroxide | CsOH | CID 62750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Cesium Hydroxide | CAS 12260-45-6 — Ereztech [ereztech.com]

- 8. quora.com [quora.com]

- 9. Hydroxides of Alkali Metals in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. The Compounds Of The Alkali Metals Of General Characteristic [pw.live]

- 11. The solubility of alkali metal hydroxide is:A)LiOH < KOH < NaOH < RbO - askIITians [askiitians.com]

- 12. The solubility of alkali metal hydroxide is ALiOH KOH class 11 chemistry CBSE [vedantu.com]

- 13. The solubility of alkali metal hydroxides follows the order: [allen.in]

- 14. google.com [google.com]

- 15. brainly.in [brainly.in]

- 16. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]

- 17. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. nanokar.com [nanokar.com]

- 22. SE506138C2 - Preparation of caesium formate, useful for drilling fluids - Google Patents [patents.google.com]

- 23. biofuranchem.com [biofuranchem.com]

- 24. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eng.uwo.ca [eng.uwo.ca]

- 26. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 27. physics.purdue.edu [physics.purdue.edu]

- 28. Cesium Hydroxide - ESPI Metals [espimetals.com]

- 29. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

Cesium Hydroxide Monohydrate: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of cesium hydroxide monohydrate (CsOH·H₂O), a strong alkali with significant applications in research and development. The document details its physicochemical properties, molecular weight, and various applications, with a particular focus on its role as a catalyst in organic synthesis. A representative experimental protocol for a base-catalyzed reaction is provided, alongside essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile reagent.

Introduction

This compound (CsOH·H₂O) is a white, crystalline, and highly hygroscopic solid. It is recognized as one of the strongest commercially available bases, a property that makes it a valuable reagent in a multitude of chemical transformations. Its high reactivity and solubility in polar solvents contribute to its utility in both laboratory and industrial settings. This guide aims to consolidate the technical information available on this compound to support its effective and safe use in a research environment.

Physicochemical Properties and Molecular Weight

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | CsOH·H₂O | |

| Molecular Weight | 167.93 g/mol |

An In-depth Technical Guide to the Safety of Cesium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for Cesium Hydroxide Monohydrate (CsOH·H₂O), a highly reactive and corrosive inorganic base. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of its properties, hazards, and handling procedures.

Chemical Identification and Properties

This compound is a white, crystalline, hygroscopic solid.[1][2] It is recognized as one of the strongest known bases.[1][2] Its high reactivity and solubility in water make it a valuable reagent in various industrial and laboratory applications, including as an electrolyte in high-performance batteries and a catalyst in polymerization.[1][3] However, these same properties necessitate stringent safety protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35103-79-8 | [1] |

| Molecular Formula | CsOH·H₂O | [1][3] |

| Molecular Weight | 167.93 g/mol | [4] |

| Appearance | White crystalline powder/solid | [1][5] |

| Melting Point | 272.3°C (522.1°F) (decomposes) | [1][3] |

| Specific Gravity / Density | 3.675 - 3.68 g/mL at 25°C | [1] |

| Solubility | Soluble in cold water, hot water, and methanol. Highly soluble in water, resulting in an exothermic reaction.[1] | [1] |

| Stability | Stable under normal conditions, but is hygroscopic, air-sensitive, and moisture-sensitive.[1][4][6] | [1][4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous and corrosive substance.[1][6] It is harmful if swallowed and causes severe skin burns and eye damage.[6][7] Inhalation of dust can lead to severe irritation and chemical burns to the respiratory tract.[5][7] The material is extremely destructive to the tissues of mucous membranes.[7]

-

GHS Classification: Acute toxicity, Oral (Category 4); Skin corrosion (Category 1A).

-

DOT Classification: CLASS 8: Corrosive solid.

-

WHMIS Hazard Class: D1B (Toxic materials), E (Corrosive material).[6]

Toxicological Data

Exposure can cause significant tissue damage, with the severity depending on the duration of contact. Eye contact can lead to corneal damage or blindness, while skin contact can result in inflammation and blistering.[7]

Table 2: Acute Oral Toxicity Data

| Test | Species | Result (LD50) | Source(s) |

| Oral | Rat | 570 mg/kg | |

| Oral | Mouse | 800 mg/kg | [8] |

Experimental Protocols

While the source Safety Data Sheets cite toxicological endpoints such as LD50 values, they do not provide detailed experimental methodologies. The data presented are typically generated following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Representative Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This section describes a generalized protocol representative of how the cited LD50 data would be obtained.

-

Objective: To determine the acute oral toxicity of a substance. This method avoids using death as an endpoint and relies on observing clear signs of toxicity at a series of fixed dose levels.

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance (this compound) is typically administered in a single dose by gavage using a stomach tube. The substance may be dissolved in a suitable vehicle, like water.

-

Dose Levels: A stepwise procedure is used with fixed dose levels of 5, 50, 300, and 2000 mg/kg. A preliminary "sighting study" is often performed on a single animal to determine the appropriate starting dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system activity), and changes in body weight for at least 14 days.

-

Data Analysis: The test results allow for the substance to be ranked and classified according to the Globally Harmonized System (GHS) for acute toxicity. The LD50 value is estimated based on the dose level that causes evident toxicity but not death.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear a lab coat and appropriate protective gloves to prevent skin exposure.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling and Storage:

-

Keep containers tightly closed and dry.

-

Do not breathe dust and avoid contact with skin and eyes.[9]

-

Never add water to this product, as the reaction is highly exothermic.[8]

-

Store in a cool, dry, well-ventilated area designated as a corrosives area, away from incompatible materials such as acids and strong oxidizing agents.[5][8] The compound can corrode glass and should be stored in containers made of materials like polyethylene.[1][2]

// Nodes start [label="Begin Work with\nCsOH·H₂O", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Step 1: Preparation", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Appropriate PPE:\n- Safety Goggles\n- Lab Coat\n- Gloves\n- Respirator (if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; controls [label="Ensure Engineering Controls:\n- Fume Hood\n- Eyewash/Shower Access", fillcolor="#4285F4", fontcolor="#FFFFFF"];

handling [label="Step 2: Handling", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; actions [label="Perform Work in Fume Hood\n- Avoid creating dust\n- Keep container closed\n- Avoid contact with water/acids", fillcolor="#FBBC05", fontcolor="#202124"];

storage [label="Step 3: Storage", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; store_actions [label="Store in Tightly Sealed\nPolyethylene Container\nin a Cool, Dry, Designated\nCorrosives Area", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End of Work", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> ppe -> controls -> handling; handling -> actions -> storage; storage -> store_actions -> end; } caption { label="Fig 2. Logical workflow for safe handling and storage of CsOH·H₂O." }

First-Aid Measures: Immediate medical attention is required for all routes of exposure.[6]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15-30 minutes, keeping eyelids open.[5] Do not use an eye ointment. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[6] Flush skin with plenty of water for at least 15 minutes.[5] Wash with a disinfectant soap and cover the contaminated skin with an anti-bacterial cream. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult, administer oxygen.[6] If the victim is not breathing, perform artificial respiration.[6] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[5] Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Caesium hydroxide--water (1/1/1) | CsH3O2 | CID 23679066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. physics.purdue.edu [physics.purdue.edu]

- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 8. scribd.com [scribd.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols: The Use of Cesium Hydroxide Monohydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium hydroxide monohydrate (CsOH·H₂O) is a strong inorganic base that has found significant utility in a variety of organic transformations. Its high solubility in many organic solvents, coupled with the unique properties of the cesium cation, often leads to enhanced reactivity, selectivity, and milder reaction conditions compared to other alkali metal hydroxides.[1] This document provides detailed application notes and experimental protocols for two key transformations utilizing this compound: the chemoselective mono-N-alkylation of primary amines and the enantioselective phase-transfer catalytic alkylation of a glycine derivative.

Application Note 1: Chemoselective Mono-N-Alkylation of Primary Amines

Introduction

The selective mono-N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of secondary amines which are prevalent in pharmaceuticals and other biologically active molecules. A common challenge in this reaction is overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts. The use of this compound as a base has been shown to be highly effective in promoting selective monoalkylation, minimizing the formation of undesired byproducts.[1] The "cesium effect," attributed to the large ionic radius and soft Lewis acidity of the Cs⁺ ion, is thought to play a key role in this enhanced selectivity.

Reaction Principle

This compound acts as a strong base to deprotonate the primary amine, forming a cesium amide intermediate. This intermediate then undergoes nucleophilic substitution with an alkyl halide. The steric and electronic properties of the cesium cation are believed to modulate the reactivity of the resulting secondary amine, disfavoring a second alkylation event.

Experimental Protocol: Synthesis of N-Benzyl-4-phenoxyaniline

This protocol is adapted from the work of Salvatore, R. N.; Nagle, A. S.; Jung, K. W. Org. Lett.1999 , 1 (12), pp 1893–1896.[1]

Materials:

-

4-Phenoxyaniline

-

Benzyl bromide

-

This compound (CsOH·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Activated 4 Å molecular sieves

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 4-phenoxyaniline (1.0 mmol, 185 mg), anhydrous DMF (10 mL), and activated 4 Å molecular sieves (500 mg).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.5 mmol, 252 mg) to the suspension.

-

Stir the mixture for another 15 minutes at room temperature.

-

Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-4-phenoxyaniline.

Quantitative Data

| Entry | Primary Amine | Alkyl Halide | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | 4-Phenoxyaniline | Benzyl bromide | CsOH·H₂O (1.5) | DMF | 12 | 95 |

| 2 | Aniline | Benzyl bromide | CsOH·H₂O (1.5) | DMF | 12 | 92 |

| 3 | Benzylamine | 1-Bromobutane | CsOH·H₂O (1.5) | DMF | 12 | 88 |

| 4 | Cyclohexylamine | Benzyl bromide | CsOH·H₂O (1.5) | DMF | 12 | 90 |

Application Note 2: Enantioselective Phase-Transfer Catalytic Alkylation

Introduction

The asymmetric synthesis of α-amino acids is of paramount importance in drug discovery and development. Phase-transfer catalysis (PTC) offers a powerful and practical method for the enantioselective alkylation of glycine derivatives. In this context, this compound serves as an effective and strong base to generate the nucleophilic enolate under biphasic conditions. The use of a chiral phase-transfer catalyst, such as a cinchonidinium salt, directs the approach of the electrophile to create a new stereocenter with high enantioselectivity.

Reaction Principle

The reaction proceeds via the deprotonation of the glycine imine substrate by this compound at the interface of the aqueous and organic phases. The resulting enolate forms an ion pair with the chiral quaternary ammonium salt (the phase-transfer catalyst). This chiral ion pair then migrates into the organic phase where it reacts with the alkylating agent. The steric and electronic environment of the chiral catalyst dictates the facial selectivity of the alkylation, leading to the preferential formation of one enantiomer of the product.

Experimental Protocol: Enantioselective Synthesis of (R)-2-(Diphenylmethyleneamino)-3-phenylpropanoic acid tert-butyl ester

This protocol is based on a procedure from Organic Syntheses.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

This compound (CsOH·H₂O)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv., 5.0 g, 16.9 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv., 0.98 g, 1.69 mmol).

-

Add anhydrous dichloromethane (80 mL) and cool the mixture to -78 °C in a dry ice/acetone bath with vigorous stirring.

-

Add powdered this compound (5.0 equiv., 14.2 g, 84.5 mmol) to the cold suspension.

-

To the resulting deep purple suspension, add a solution of benzyl bromide (1.2 equiv., 3.47 g, 20.3 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Quantitative Data

| Entry | Electrophile | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | CsOH·H₂O | 10 | -78 | 3 | 95 | 99 |

| 2 | Allyl bromide | CsOH·H₂O | 10 | -78 | 4 | 92 | 98 |

| 3 | Ethyl iodide | CsOH·H₂O | 10 | -60 | 5 | 88 | 97 |

| 4 | Methyl iodide | CsOH·H₂O | 10 | -60 | 5 | 85 | 96 |

Conclusion

This compound is a powerful and versatile base for a range of important transformations in organic synthesis. Its application in the chemoselective mono-N-alkylation of primary amines and enantioselective phase-transfer catalysis demonstrates its ability to promote high yields and selectivities under relatively mild conditions. The protocols and data presented herein provide a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the efficient preparation of key molecular building blocks.

References

Cesium Hydroxide Monohydrate: A Powerful Catalyst for Anionic Polymerization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Cesium hydroxide monohydrate (CsOH·H₂O) is a highly effective and versatile catalyst for anionic polymerization reactions.[1] Its strong basicity and the large ionic radius of the cesium cation make it a potent initiator for the ring-opening polymerization of various cyclic monomers, including epoxides and cyclic siloxanes, as well as the polymerization of vinyl monomers like methacrylates. These characteristics often lead to well-controlled polymerizations, yielding polymers with predictable molecular weights and narrow molecular weight distributions. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in these key polymerization reactions.

Application in Ring-Opening Polymerization of Monosubstituted Oxiranes

This compound is a highly effective initiator for the heterogeneous ring-opening polymerization of monosubstituted oxiranes.[2] This method allows for the synthesis of polyether-diols with varying molecular weights and functionalities. The polymerization is typically carried out in a suitable solvent like tetrahydrofuran (THF) at room temperature.[2] To enhance the catalytic activity, cation complexing agents such as 18-crown-6 (18C6) or cryptand [2.2.2] (C222) can be employed.[2]

Quantitative Data Summary

The following table summarizes the results of the polymerization of various monosubstituted oxiranes using this compound as an initiator in THF at room temperature.[2]

| Monomer | Ligand | [M]₀ (mol/dm³) | Mₙ ( g/mol ) | Mₙ (bimodal) | Mₙ (trimodal) | Mₙ (multimodal) | Mₙ/Mₙ |

| Propylene Oxide (PO) | 18C6 | 2.0 | 2000 | - | - | - | 1.21 |

| Propylene Oxide (PO) | 18C6 | 5.0 | 3600 | - | - | - | 1.18 |

| Propylene Oxide (PO) | C222 | 2.0 | 2200 | - | - | - | 1.25 |

| Propylene Oxide (PO) | C222 | 5.0 | 3100 | - | - | - | 1.17 |

| 1,2-Butylene Oxide (BO) | 18C6 | 2.0 | 2800 | - | - | - | 1.33 |

| 1,2-Butylene Oxide (BO) | 18C6 | 5.0 | 4500 | - | - | - | 1.24 |

| 1,2-Butylene Oxide (BO) | C222 | 2.0 | 2500 | - | - | - | 1.28 |

| 1,2-Butylene Oxide (BO) | C222 | 5.0 | 4100 | - | - | - | 1.20 |

| Styrene Oxide (SO) | 18C6 | 2.0 | 3500 | - | - | - | 1.29 |

| Styrene Oxide (SO) | 18C6 | 5.0 | 5100 | - | - | - | 1.22 |

| Styrene Oxide (SO) | C222 | 2.0 | 3200 | - | - | - | 1.31 |

| Styrene Oxide (SO) | C222 | 5.0 | 4800 | - | - | - | 1.19 |

| Isopropyl Glycidyl Ether (IPGE) | 18C6 | 2.0 | - | 4200, 600 | 4200, 1000, 600 | - | 1.07, 1.01 |

| Isopropyl Glycidyl Ether (IPGE) | C222 | 2.0 | - | 4500, 800 | - | - | 1.05, 1.02 |

| Allyl Glycidyl Ether (AGE) | 18C6 | 2.0 | - | 5600, 1200 | - | 5600, 2600, 1200, 900, 700, 600 | 1.03, 1.02 |

| Phenyl Glycidyl Ether (PGE) | 18C6 | 2.0 | 6400 | - | - | - | 1.29 |

Experimental Protocol: Ring-Opening Polymerization of Propylene Oxide

This protocol describes the synthesis of poly(propylene oxide)-diol using this compound and 18-crown-6.[2]

Materials:

-

This compound (CsOH·H₂O)

-

18-crown-6 (18C6)

-

Propylene oxide (PO), distilled before use

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 0.1 mol/dm³ aqueous solution

-

Chloroform (CHCl₃)

-

Distilled water

-

Argon gas

Equipment:

-

50 cm³ reactor with a magnetic stirrer and a Teflon valve

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Preparation: A 50 cm³ reactor equipped with a magnetic stirrer and a Teflon valve is thoroughly dried and purged with argon.

-

Initiator System Preparation: 0.34 g (2.0 mmol) of CsOH·H₂O and 17.0 cm³ of THF are introduced into the reactor. Then, 0.53 g (2.0 mmol) of 18C6 is added. The mixture is stirred for 30 minutes under an argon atmosphere.

-

Polymerization: 2.8 cm³ (2.4 g, 40.0 mmol) of propylene oxide is introduced into the reactor. The reaction mixture is stirred at 20 °C for 170 hours, by which time the monomer conversion is complete.

-

Neutralization and Extraction: The reaction is neutralized by adding 50 cm³ of a 0.1 mol/dm³ HCl/H₂O solution. The mixture is then transferred to a separatory funnel containing 70 cm³ of chloroform.

-

Phase Separation and Washing: The mixture is shaken for 5 minutes, and the two layers are allowed to separate. The upper aqueous layer containing the cesium salt is removed. The lower polyether layer is washed three times with distilled water.

-

Product Isolation: The polyether is obtained by evaporating the chloroform and water in a vacuum at an elevated temperature.

Application in Ring-Opening Polymerization of Cyclic Siloxanes

Cesium hydroxide is a highly active catalyst for the anionic ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D₄). The activity of alkali metal hydroxides in this polymerization follows the order Cs > Rb > K > Na > Li. This process is a key method for the synthesis of high molecular weight polydimethylsiloxane (PDMS).

Experimental Protocol: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

This protocol outlines a general procedure for the bulk polymerization of D₄ using a cesium-based catalyst.

Materials:

-

Octamethylcyclotetrasiloxane (D₄), distilled before use

-

This compound (CsOH·H₂O)

-

Hexamethyldisiloxane (HMDS) as a chain-terminating agent (optional, for molecular weight control)

-

Nitrogen or Argon gas

Equipment:

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and condenser

-

Heating mantle or oil bath

-

Vacuum line

Procedure:

-

Reactor Setup: A clean and dry reaction vessel is assembled with a mechanical stirrer, thermometer, and condenser under a nitrogen or argon atmosphere.

-

Monomer Charging: A known amount of purified D₄ is charged into the reactor. If molecular weight control is desired, a calculated amount of HMDS is also added.

-

Catalyst Addition: A catalytic amount of this compound is added to the reactor. The catalyst concentration is typically low, in the range of ppm.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 140-160 °C) with constant stirring. The polymerization progress can be monitored by the increase in viscosity.

-

Termination: Once the desired molecular weight or conversion is achieved, the reaction is cooled down. The active catalyst can be neutralized by introducing a neutralizing agent, such as a weak acid or a silylating agent.

-

Purification: The resulting polymer is purified by removing unreacted monomer and cyclic oligomers under vacuum at an elevated temperature.

Application in Polymerization of Methyl Methacrylate (MMA)

Cesium hydroxide can also be utilized as a catalyst in the synthesis of methyl methacrylate (MMA) through the vapor-phase aldol condensation of methyl propionate (MP) with formaldehyde (HCHO). In this context, cesium hydroxide supported on silica gel (CsOH/SiO₂) has shown to be an effective catalyst system.

Quantitative Data Summary

The following table presents data on the catalytic performance of CsOH/SiO₂ in the synthesis of MMA.

| Catalyst (Cs/Si atomic ratio) | Reaction Temperature (°C) | MP Conversion (%) | MMA Selectivity (%) | MMA Yield (%) |

| 2.0/100 | 350 | 15.8 | 82.3 | 13.0 |

| 2.5/100 | 350 | 16.5 | 78.8 | 13.0 |

Visualizing the Catalytic Processes

Anionic Ring-Opening Polymerization Workflow

The following diagram illustrates the general workflow for the anionic ring-opening polymerization of a cyclic monomer using this compound as a catalyst.

Catalytic Mechanism of Anionic Ring-Opening Polymerization of an Epoxide

This diagram details the initiation and propagation steps of the anionic ring-opening polymerization of an epoxide, such as propylene oxide, initiated by cesium hydroxide.

References

Cesium Hydroxide Monohydrate: A Powerful Tool in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction

Cesium hydroxide monohydrate (CsOH·H₂O) is emerging as a highly effective and versatile strong base in the synthesis of complex pharmaceutical intermediates. Its unique properties, including high solubility in organic solvents and its ability to act as a potent base in solid-liquid phase-transfer catalysis, enable challenging chemical transformations with high yields and selectivity. This application note details the use of this compound in the stereoselective synthesis of α-amino acid derivatives, which are crucial building blocks for a wide range of pharmaceuticals.

Application: Enantioselective Synthesis of α-Amino Acid Derivatives

Chiral α-amino acids are fundamental components of many active pharmaceutical ingredients (APIs). The enantioselective alkylation of glycine derivatives is a powerful strategy for their synthesis. This compound has proven to be a superior base for this transformation under phase-transfer catalysis (PTC) conditions, facilitating the synthesis of highly enantioenriched products.

A key example is the alkylation of the Schiff base derived from glycine, N-(diphenylmethylene)glycine tert-butyl ester. This reaction, catalyzed by a chiral phase-transfer catalyst, allows for the asymmetric synthesis of various natural and unnatural α-amino acids.

Reaction Scheme:

-

Ph₂C=N-CH₂-CO₂tBu: N-(diphenylmethylene)glycine tert-butyl ester

-

R-X: Alkylating agent (e.g., benzyl bromide)

-

Chiral PTC: Chiral Phase-Transfer Catalyst

-

CsOH·H₂O: this compound

-

Toluene: Solvent

-

Ph₂C=N-CHR-CO₂tBu: Alkylated product

The use of solid this compound is critical as it minimizes the presence of water in the organic phase, which can interfere with the reaction and reduce enantioselectivity. This allows the reaction to proceed smoothly even at low temperatures, leading to high yields and excellent enantiomeric excess (ee).

Quantitative Data Summary

The following table summarizes the results for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide using this compound as the base and a chiral phase-transfer catalyst.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | 1 | -78 | 8 | 95 | >99 |

| 2 | 1 | -40 | 3 | 96 | 99 |

| 3 | 0.5 | -78 | 12 | 94 | >99 |

Table 1: Enantioselective benzylation of N-(diphenylmethylene)glycine tert-butyl ester.

Experimental Protocols

Materials

-

N-(diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide

-

This compound (CsOH·H₂O), finely powdered

-

Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

-

Toluene, anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer and cooling bath

General Procedure for Enantioselective Alkylation

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 equiv).

-

Add anhydrous toluene to dissolve the solids.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).

-

Add finely powdered this compound (5.0 equiv) to the cooled solution with vigorous stirring.

-

Slowly add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the suspension.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched α-amino acid derivative.

Visualizations

Experimental Workflow

Caption: General workflow for the enantioselective alkylation.

Logical Relationship of Key Components

Caption: Key components and their roles in the reaction.

Conclusion

This compound is a highly valuable reagent for the synthesis of pharmaceutical intermediates. Its application as a solid base in phase-transfer catalyzed enantioselective alkylations provides a robust and efficient method for producing chiral α-amino acids with excellent yields and stereoselectivity. The protocols and data presented here demonstrate the significant advantages of using this compound for these critical transformations in drug discovery and development.

Application Notes and Protocols: Production of Cesium Salts from Cesium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium hydroxide monohydrate (CsOH·H₂O) is a highly reactive and versatile inorganic base crucial for the synthesis of high-purity cesium salts.[1][2] Its strong basicity and high solubility in water make it an ideal starting material for producing a variety of cesium compounds used in catalysis, organic synthesis, biotechnology, and pharmaceutical development.[1][2] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of three common cesium salts: cesium chloride (CsCl), cesium carbonate (Cs₂CO₃), and cesium acetate (CH₃COOCs), using this compound as the precursor.